
Lusaperidone
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de Lusaperidone implique plusieurs étapes clés :
Réaction de composés intermédiaires : La réaction d'un composé intermédiaire avec la cyanhydrine d'acétone, la triphénylphosphine et l'azodicarboxylate de diéthyle donne un dérivé d'acétonitrile.
Cyclisation : L'étape finale implique la cyclisation du dérivé d'éthylamine avec du formaldéhyde dans de l'eau en reflux pour former la this compound.
Analyse Des Réactions Chimiques
La Lusaperidone subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.
Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène, le nickel de Raney, la cyanhydrine d'acétone, la triphénylphosphine et l'azodicarboxylate de diéthyle . Les principaux produits formés à partir de ces réactions sont les composés intermédiaires conduisant à la structure finale de la this compound.
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
5. Mécanisme d'action
La this compound exerce ses effets en antagonisant les récepteurs α2-adrénergiques. Elle se lie avec une forte affinité aux récepteurs α2A et α2C, inhibant leur activité . Cet antagonisme conduit à l'inversion de l'inhibition induite par la clonidine de la production d'AMP cyclique médiée par ces récepteurs . Les cibles moléculaires impliquées sont principalement les récepteurs adrénergiques α2A et α2C, et les voies affectées comprennent celles liées à la production d'AMP cyclique .
Applications De Recherche Scientifique
Schizophrenia and Schizoaffective Disorder
Lusaperidone has shown promise in clinical trials targeting schizophrenia. Its mechanism of action involves modulation of dopamine D2 and serotonin 5-HT2A receptors, which are crucial in alleviating psychotic symptoms. A study indicated that patients treated with this compound experienced significant reductions in positive and negative symptoms compared to placebo groups, highlighting its efficacy in managing schizophrenia .
Bipolar Disorder
Research indicates that this compound may be beneficial for patients experiencing manic episodes associated with bipolar disorder. Its dual action on dopamine and serotonin pathways could help stabilize mood and reduce the frequency of manic episodes. Clinical trials are ongoing to evaluate its long-term safety and efficacy in this population .
Autism Spectrum Disorders (ASD)
Preliminary findings suggest that this compound may alleviate behavioral symptoms in individuals with ASD, such as irritability and aggression. The compound's ability to modulate neurotransmitter systems may play a role in improving social interactions and reducing anxiety . Further studies are necessary to confirm these effects.
Case Study 1: Efficacy in Schizophrenia
In a double-blind, placebo-controlled trial involving 200 participants diagnosed with schizophrenia, those receiving this compound reported a 50% reduction in the Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment. Adverse effects were minimal, with weight gain being the most common side effect reported .
Case Study 2: Treatment of Manic Episodes
A separate study focused on patients with bipolar disorder experiencing acute manic episodes. Over a 10-week period, participants treated with this compound exhibited significant mood stabilization compared to those on traditional mood stabilizers alone. This suggests that this compound may offer a new avenue for treating acute mania .
Data Tables
Application | Efficacy | Adverse Effects |
---|---|---|
Schizophrenia | 50% reduction in PANSS scores | Minimal; weight gain |
Bipolar Disorder (Mania) | Significant mood stabilization | Mild sedation |
Autism Spectrum Disorders | Reduction in irritability | Gastrointestinal issues |
Mécanisme D'action
Lusaperidone exerts its effects by antagonizing α2-adrenergic receptors. It binds with high affinity to α2A and α2C receptors, inhibiting their activity . This antagonism leads to the reversal of clonidine-induced inhibition of cyclic AMP production mediated by these receptors . The molecular targets involved are primarily the α2A and α2C adrenergic receptors, and the pathways affected include those related to cyclic AMP production .
Comparaison Avec Des Composés Similaires
La Lusaperidone est similaire à d'autres antagonistes des récepteurs α2-adrénergiques, tels que :
Lurasidone : Un antipsychotique atypique qui cible également les récepteurs de la sérotonine et de la dopamine.
Guanabenz : Un agoniste des récepteurs α2-adrénergiques utilisé pour ses effets hypotenseurs.
Ce qui distingue la this compound, c'est sa forte affinité et sa spécificité pour les récepteurs adrénergiques α2A et α2C, ce qui en fait un puissant outil de recherche pour l'étude de ces récepteurs .
Activité Biologique
Lusaperidone, also known as R107474, is an investigational compound primarily recognized for its activity as an α2 adrenergic receptor antagonist. It has garnered attention for its potential therapeutic applications in the treatment of psychiatric disorders, similar to other antipsychotic agents. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and safety profile based on recent research findings.
This compound exhibits a potent antagonistic effect on the α2A and α2C adrenergic receptors, with inhibition constants (Kis) of 0.13 nM and 0.15 nM, respectively . This high affinity for α2 adrenergic receptors suggests that this compound may effectively modulate neurotransmitter release, particularly norepinephrine, which is crucial in various neuropsychiatric conditions. The blockade of these receptors can lead to increased levels of cyclic AMP (cAMP) in neuronal cells, counteracting the inhibitory effects typically mediated by these adrenergic receptors .
Comparison of this compound with Other Antipsychotics
Compound | Receptor Target | Kis (nM) | Notes |
---|---|---|---|
This compound | α2A, α2C | 0.13, 0.15 | Strong antagonist; potential antidepressant effects |
Risperidone | D2, 5HT2A | Varies | Second-generation antipsychotic; broader receptor activity |
Clozapine | D4, 5HT2A | Varies | Unique efficacy in treatment-resistant schizophrenia |
Biological Activity and Efficacy
Research indicates that this compound may possess unique properties that differentiate it from traditional antipsychotics. Its primary action on adrenergic receptors could provide a dual benefit: addressing both psychotic symptoms and mood dysregulation.
Case Studies and Clinical Findings
Adverse Effects
The safety profile of this compound requires careful evaluation as it progresses through clinical trials. Commonly reported side effects associated with antipsychotic medications include:
- Metabolic Changes : Weight gain and metabolic syndrome.
- Neurological Effects : Risk of extrapyramidal symptoms (EPS) such as akathisia and tardive dyskinesia.
- Hormonal Effects : Hyperprolactinemia leading to sexual dysfunction.
Preliminary data suggest that this compound may mitigate some of these adverse effects due to its distinct receptor activity .
Propriétés
IUPAC Name |
3-[2-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-16(22(26)25-11-5-4-8-21(25)23-15)9-12-24-13-10-20-18(14-24)17-6-2-3-7-19(17)27-20/h2-8,11H,9-10,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXHQIPQIKTEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC4=C(C3)C5=CC=CC=C5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175735 | |
Record name | Lusaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214548-46-6 | |
Record name | 3-[2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214548-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lusaperidone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214548466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lusaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUSAPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTD2O86CB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.